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Compound of Interest

Compound Name: 2-Iodopyrimidine

Cat. No.: B1354134 Get Quote

An In-depth Technical Guide on the Core Features of 2-Iodopyrimidine as a Building Block in

Synthesis for Researchers, Scientists, and Drug Development Professionals.

Introduction
2-Iodopyrimidine is a pivotal heterocyclic building block in modern organic synthesis,

particularly valued in the fields of medicinal chemistry and materials science. Its unique

electronic properties and the reactivity of the carbon-iodine bond make it an exceptionally

versatile substrate for a variety of cross-coupling reactions. This guide provides a

comprehensive overview of the key features of 2-iodopyrimidine, including its physical and

chemical properties, its reactivity in cornerstone palladium-catalyzed reactions, and its

application in the synthesis of biologically active molecules. Detailed experimental protocols

and quantitative data are presented to facilitate its use in the laboratory.

Physicochemical Properties and Spectroscopic
Data
2-Iodopyrimidine is a solid at room temperature with a melting point of approximately 31 °C.

Its reactivity is largely dictated by the polarized C-I bond at the electron-deficient C2-position of

the pyrimidine ring, making it an excellent electrophile for cross-coupling reactions.

Table 1: Physicochemical Properties of 2-Iodopyrimidine
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Property Value Reference

Molecular Formula C₄H₃IN₂ Chem-Impex[1]

Molecular Weight 205.99 g/mol Chem-Impex[1]

Appearance
White to orange to green

powder to crystal
Chem-Impex[1]

Melting Point 31 °C Chem-Impex[1]

CAS Number 31462-54-1 Chem-Impex[1]

Table 2: Spectroscopic Data of 2-Iodopyrimidine

Technique Data

¹H NMR

Data not explicitly found in search results for 2-

iodopyrimidine. Analogous 2-iodopyridine shows

characteristic aromatic proton signals.

¹³C NMR
Data not explicitly found in search results for 2-

iodopyrimidine.

Mass Spec.
Data not explicitly found in search results for 2-

iodopyrimidine.

IR
Data not explicitly found in search results for 2-

iodopyrimidine.

Core Reactivity and Applications in Synthesis
The primary utility of 2-iodopyrimidine in synthesis stems from its participation in palladium-

catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among

halopyrimidines (I > Br > Cl > F) for oxidative addition to a Pd(0) center, which is often the rate-

determining step in these catalytic cycles. This high reactivity allows for milder reaction

conditions and broader substrate scope.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds

between 2-iodopyrimidine and various organoboron compounds. This reaction is widely used

to synthesize 2-aryl- and 2-heteroarylpyrimidines, which are common scaffolds in

pharmaceuticals.

Table 3: Representative Suzuki-Miyaura Coupling Reactions of 2-Iodopyrimidine Analogues
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Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base
(equiv.)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (3)

K₂CO₃

(2)

Dioxane/

H₂O (4:1)
80-90 4-12 85-95

2

4-

Methoxy

phenylbo

ronic acid

PdCl₂(dp

pf) (3)

Cs₂CO₃

(2)

Toluene/

H₂O (4:1)
90-100 6-16 80-90

3

3-

Tolylboro

nic acid

Pd(PPh₃)

₄ (5)

K₃PO₄

(3)

DMF/H₂

O (5:1)
80 4-8 82-92

4

2-

Thiophen

eboronic

acid

Pd(PPh₃)

₄ (3)

K₂CO₃

(2)

Dioxane/

H₂O (4:1)
85 6-14 75-85

Note:

Yields

are

estimates

based on

analogou

s

reactions

with 2-

bromo-4-

iodopyridi

ne and

may vary

for 2-

iodopyri

midine.

[2]
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Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask containing a magnetic stir bar, add 2-iodopyrimidine (1.0 equiv.), the

arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[2]

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle

three times.[2]

Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

[2]

Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[2]

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

[2]

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and

water.

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[2]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.[2]

Purify the crude product by flash column chromatography on silica gel.[2]
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Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking 2-
iodopyrimidine with a terminal alkyne. This reaction is instrumental in the synthesis of 2-

alkynylpyrimidines, which are precursors to various heterocyclic systems and have applications

in materials science.

Table 4: Representative Sonogashira Coupling Reactions of 2-Iodopyrimidine Analogues
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Entry
Termin
al
Alkyne

Cataly
st
(mol%)

Co-
catalys
t
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenyla

cetylen

e

PdCl₂(P

Ph₃)₂

(2)

CuI (4) Et₃N (2) THF RT 4 88

2

4-

Methox

yphenyl

acetyle

ne

PdCl₂(P

Ph₃)₂

(2)

CuI (4) Et₃N (2) THF RT 4 88

3

Ethynylt

rimethyl

silane

Pd(PPh

₃)₄ (5)
CuI (10) Et₃N Toluene 60 6 ~85

4

Cyclopr

opylace

tylene

PdCl₂(P

Ph₃)₂

(2)

CuI (4) Et₃N (2) THF RT 3 75

Note:

Data for

entries

1, 2,

and 4

are

adapted

from a

study

on 2-

benzylo

xy-5-

iodopyri

midine.

[3] Yield

for

entry 3
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is an

estimat

e based

on

similar

reaction

s.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-iodopyrimidine (1.0

equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst

(e.g., CuI, 4-10 mol%).

Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g.,

triethylamine, 2.0-3.0 equiv.).

Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.[3]
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Sonogashira Catalytic Cycles
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing

for the synthesis of 2-aminopyrimidines. These motifs are prevalent in a vast number of

biologically active compounds, including kinase inhibitors.

Table 5: Representative Buchwald-Hartwig Amination Reactions of 2-Iodopyrimidine
Analogues
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Entry Amine
Cataly
st
(mol%)

Ligand
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Morphol

ine

Pd₂(dba

)₃ (1)

BINAP

(1.5)

NaOtBu

(1.4)
Toluene 80-100 12-24 80-95

2 Aniline
Pd(OAc

)₂ (2)

XPhos

(4)

Cs₂CO₃

(1.5)

Dioxan

e
80-110 12-24 85-98

3
Benzyla

mine

Pd(OAc

)₂ (2)

Josipho

s (2.2)

K₃PO₄

(2)
Toluene 100 16 ~90

4
Piperidi

ne

Pd₂(dba

)₃ (1)

Xantph

os (2)

NaOtBu

(1.4)

Dioxan

e
100 18 ~92

Note:

Yields

are

estimat

es

based

on

analogo

us

reaction

s with

halo-

pyridine

s and -

pyrimidi

nes and

may

vary for

2-

iodopyri

midine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium

precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base

(e.g., NaOtBu, 1.4 equiv.).

Add 2-iodopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature

(e.g., 80-110 °C).

Monitor the reaction progress by LC-MS or GC-MS.

After completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of

celite.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.[4]
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Buchwald-Hartwig Amination Catalytic Cycle

Application in Medicinal Chemistry: Kinase
Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors.

2-Iodopyrimidine serves as a key starting material for the synthesis of substituted pyrimidines

that can be further elaborated into potent and selective kinase inhibitors. For instance, various

pyrimidine-based compounds have been developed as inhibitors of Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical

process in tumor growth and metastasis.[1][5][6]
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Simplified VEGFR-2 Signaling Pathway and Inhibition
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Conclusion
2-Iodopyrimidine is a highly valuable and reactive building block in organic synthesis. Its

propensity to readily undergo palladium-catalyzed cross-coupling reactions, including Suzuki-

Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides efficient routes to a diverse

array of substituted pyrimidines. These products are of significant interest, particularly in the

development of kinase inhibitors for cancer therapy. The detailed protocols and reactivity data

presented in this guide are intended to empower researchers to effectively utilize 2-
iodopyrimidine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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